molecular formula C17H15FO3 B3070521 (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 1004035-72-6

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B3070521
CAS No.: 1004035-72-6
M. Wt: 286.3 g/mol
InChI Key: VBCCSRQXYFQLBK-VQHVLOKHSA-N
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Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a high-purity chalcone derivative offered for research and development purposes. This compound is part of the important 1,3-diaryl-2-propen-1-one family, characterized by its α,β-unsaturated ketone system, which serves as a versatile scaffold in organic and medicinal chemistry. Chalcones are recognized for their diverse biological activities, which include antioxidant, cytoprotective, and neuroprotective properties . The specific substitution pattern on this molecule—featuring 2,5-dimethoxy and 2-fluoro phenyl rings—is designed to allow researchers to investigate structure-activity relationships, particularly in the development of novel therapeutic agents for conditions like cerebral ischemia and oxidative stress-related diseases . The compound's molecular framework is also of interest in materials science for nonlinear optical (NLO) applications . The compound is synthesized via a Claisen-Schmidt condensation reaction, a well-established method for chalcone preparation . Its structure is confirmed using analytical techniques including 1H NMR, 13C NMR, and single-crystal X-ray diffraction . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) and using necessary personal protective equipment (PPE).

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-20-13-8-10-17(21-2)14(11-13)16(19)9-7-12-5-3-4-6-15(12)18/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCCSRQXYFQLBK-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The methoxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride are used under appropriate conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Derivatives with substituted methoxy or fluorine groups.

Scientific Research Applications

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents. This article synthesizes current research findings on the biological activity of this specific chalcone, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FO3C_{17}H_{15}FO_{3}. The compound features a conjugated system that contributes to its biological properties. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that chalcones exhibit potent anticancer properties. A study focusing on related chalcone compounds indicated that they can induce apoptosis in melanoma cells through several mechanisms:

  • Cell Cycle Arrest : The compound was shown to cause cell cycle arrest at the G2/M phase, leading to increased expression of cyclin B1 and p21 proteins, which are crucial for cell cycle regulation .
  • Apoptosis Induction : Evidence suggests that this compound promotes apoptosis via mitochondrial dysfunction. This is characterized by a decrease in mitochondrial membrane potential and an increase in the Bax/Bcl-xL ratio, indicating a shift towards pro-apoptotic signaling .
  • DNA Damage Response : The compound activates the ATM kinase pathway, leading to phosphorylation events that signal DNA damage, further contributing to its anticancer efficacy .

Antibacterial Activity

Chalcones have also been evaluated for their antibacterial properties. Studies indicate that they can inhibit the growth of various bacterial strains through mechanisms that disrupt bacterial cell membranes or interfere with metabolic pathways . The structure-activity relationship (SAR) analysis suggests that modifications in the chalcone structure can significantly enhance antibacterial activity.

Study 1: Antiproliferative Effects in Melanoma

In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against melanoma cell lines. The study reported IC50 values indicating effective concentrations required to inhibit cell growth. The mechanism involved modulation of key proteins associated with apoptosis and cell cycle regulation .

Study 2: Antibacterial Efficacy

Another study assessed the antibacterial activity of various flavonoids including chalcones. The results indicated that certain structural modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, demonstrating the potential for developing new antibacterial agents based on chalcone structures .

Data Tables

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via mitochondrial dysfunction
Cell cycle arrest at G2/M phase
AntibacterialDisruption of bacterial membranes
Interference with metabolic pathways

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., 2′,4′,6′-trimethoxy in compound 8) reduce planarity, affecting π-π stacking and binding to hydrophobic protein pockets .

Antiproliferative Effects

  • A synthetic chalcone with a naphthyl group, (2E)-1-(2,5-dimethoxyphenyl)-3-(1-naphthyl)-2-propene-1-one (29) , induced apoptosis in leukemia cells via caspase-3 activation, suggesting that bulkier aromatic groups may enhance cytotoxicity .

Enzymatic Inhibition

  • Chalcones with 4-aminophenyl substituents (e.g., (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one) inhibited Plasmodium falciparum ferredoxin-NADP<sup>+</sup> reductase (PfFNR) by 31.58–50%, driven by electrostatic interactions between the amino group and enzyme active sites .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (E)-3-(2-Fluorophenyl)-1-(2′-hydroxy-4′,6′-dimethoxyphenyl)prop-2-en-1-one (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
LogP 3.1 (predicted) 2.8 3.4
Aqueous Solubility Low (methoxy groups enhance lipophilicity) Moderate (hydroxyl improves solubility) Low (fluorine increases hydrophobicity)
Metabolic Stability Likely susceptible to demethylation Higher stability due to hydroxyl group Rapid hepatic clearance predicted

Notes:

  • The 2′-hydroxy group in compound 13 improves solubility via hydrogen bonding but may increase metabolic oxidation .
  • Fluorine in the target compound and its 4-fluoro analogue enhances membrane permeability but may reduce metabolic half-life .

Crystallographic and Molecular Interactions

  • The nitro-substituted analogue (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one crystallizes in a monoclinic system with a dihedral angle of 19.66° between rings A and B, indicating moderate conjugation .
  • Halogen Effects : Chlorine-substituted chalcones (e.g., (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one ) exhibit shorter C=O bond lengths (1.221 Å vs. 1.235 Å in the target compound’s analogues), suggesting stronger polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.